Cas no 710-18-9 (4-(Trifluoromethoxy)anisole)
4-(Trifluoromethoxy)anisole Chemical and Physical Properties
Names and Identifiers
-
- 1-Methoxy-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)anisole
- p-(Trifluoromethoxy)anisole
- 1-methoxy-4-trifluoromethoxybenzene
- 2-methoxy-5-trifluoromethoxybenzene
- 4-(Trifluoromethoxy)A
- 4-METHOXY(TRIFLUOROMETHOXY)BENZENE
- 4-trifluoromethoxyanisole
- Hydroquinonemethyltrifluoromethylether
- para-methoxytrifluoromethoxybenzene
- p-trifluoromethoxyanisole
- S37
- Benzene, 1-methoxy-4-(trifluoromethoxy)-
- HYDROQUINONE METHYL TRIFLUOROMETHYL ETHER
- trifluoro(4-methoxyphenoxy)methane
- PubChem3570
- 4-(trifluoromethoxy)-anisole
- KSC494C8L
- NOAFZIOGGDPYKK-UHFFFAOYSA-
- NOAFZIOGGDPYKK-UHFFFAOYSA-N
- 4-(Trifluoromethoxy)anisole,
- SCHEMBL514500
- F21452
- AM61650
- T1779
- NS00123819
- A9330
- CS-0081133
- XUXZDVZINBFGOV-UHFFFAOYSA-N
- SY017771
- 4-(Trifluoromethoxy)anisole, 98%
- FT-0616871
- PS-11525
- J-513897
- 710-18-9
- AKOS005257820
- InChI=1/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- MFCD00216942
- DTXSID60369307
- DB-024223
-
- MDL: MFCD00216942
- Inchi: 1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- InChI Key: NOAFZIOGGDPYKK-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)OC)(F)F
- BRN: 2556809
Computed Properties
- Exact Mass: 192.04000
- Monoisotopic Mass: 192.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Liquid
- Density: 1.266 g/mL at 25 °C(lit.)
- Boiling Point: 164 °C(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: n20/D 1.432(lit.)
- PSA: 18.46000
- LogP: 2.59380
- Solubility: Not determined
4-(Trifluoromethoxy)anisole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN1993
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S37/39-S26-S36-S23
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Safety Term:3
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:3
4-(Trifluoromethoxy)anisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(Trifluoromethoxy)anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007532-1g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007532-10g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007532-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 25g |
£16.00 | 2022-03-01 | |
| Fluorochem | 007532-100g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 100g |
£57.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1779-5G |
4-(Trifluoromethoxy)anisole |
710-18-9 | >97.0%(GC) | 5g |
¥400.00 | 2024-04-16 | |
| Alichem | A015000621-250mg |
4-(Trifluoromethoxy)anisole |
710-18-9 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A015000621-500mg |
4-(Trifluoromethoxy)anisole |
710-18-9 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A015000621-1g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 103364-5G |
4-(Trifluoromethoxy)anisole, 98% |
710-18-9 | 98% | 5G |
¥ 115 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 103364-25G |
4-(Trifluoromethoxy)anisole, 98% |
710-18-9 | 98% | 25G |
¥ 334 | 2022-04-26 |
4-(Trifluoromethoxy)anisole Related Literature
-
Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789
-
Qiongzhen Lin,Yongan Liu,Zhiwei Xiao,Liping Zheng,Xiumiao Zhou,Yong Guo,Qing-Yun Chen,Changge Zheng,Chao Liu Org. Chem. Front. 2019 6 447
-
Zhanhu Ma,Yongan Liu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Chem. Front. 2022 9 1115
-
Qijun Pan,Yongan Liu,Wan Pang,Jingjing Wu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Biomol. Chem. 2021 19 8999
-
Qianyi Liu,Beiqi Sun,Zheng Liu,Yi Kao,Bo-Wei Dong,Shang-Da Jiang,Feng Li,Guoquan Liu,Yang Yang,Fanyang Mo Chem. Sci. 2018 9 8731
Additional information on 4-(Trifluoromethoxy)anisole
Recent Advances in the Application of 4-(Trifluoromethoxy)anisole (CAS: 710-18-9) in Chemical Biology and Pharmaceutical Research
4-(Trifluoromethoxy)anisole (CAS: 710-18-9) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of a trifluoromethoxy group and a methoxy group on a benzene ring, exhibits enhanced lipophilicity and metabolic stability, making it a valuable building block for drug discovery and development. Recent studies have explored its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(Trifluoromethoxy)anisole-derived compounds as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations. The incorporation of the trifluoromethoxy group was found to significantly enhance both the potency and selectivity of the inhibitors, highlighting the strategic importance of this moiety in drug design.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) on the development of novel 4-(Trifluoromethoxy)anisole-based analogs with broad-spectrum activity against drug-resistant bacterial strains. The compounds exhibited remarkable membrane permeability and resistance to efflux pumps, addressing a critical challenge in antibiotic development. Molecular docking studies revealed that the trifluoromethoxy group plays a crucial role in interacting with bacterial topoisomerase IV, providing insights for future structure-based drug design.
Recent advances in synthetic methodology have also expanded the accessibility of 4-(Trifluoromethoxy)anisole derivatives. A Nature Communications paper (2024) described a novel palladium-catalyzed cross-coupling approach that enables the efficient introduction of diverse functional groups at the meta-position relative to the trifluoromethoxy group. This breakthrough has opened new avenues for the rapid generation of structurally diverse compound libraries for high-throughput screening in drug discovery programs.
The compound's potential in CNS drug development was highlighted in a 2024 study published in Neuropharmacology, where researchers demonstrated that 4-(Trifluoromethoxy)anisole-derived molecules could effectively cross the blood-brain barrier and modulate serotonin receptors. This finding has significant implications for the treatment of neurological disorders such as depression and anxiety, with several derivatives currently undergoing preclinical evaluation.
From a safety and toxicology perspective, recent investigations published in Chemical Research in Toxicology (2023) have provided comprehensive data on the metabolic fate of 4-(Trifluoromethoxy)anisole in mammalian systems. The studies identified the major metabolic pathways and potential reactive intermediates, offering valuable information for the design of safer derivatives with improved pharmacokinetic profiles.
Looking forward, the unique properties of 4-(Trifluoromethoxy)anisole continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as its potential in radiopharmaceutical development for diagnostic imaging. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important tool in medicinal chemistry for years to come.
710-18-9 (4-(Trifluoromethoxy)anisole) Related Products
- 828-27-3(4-(Trifluoromethoxy)phenol)
- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)
- 827-99-6(3-(Trifluoromethoxy)phenol)
- 4907-84-0(Prothixene hydrochloride)
- 87789-47-7(4-(Difluoromethoxy)phenol)
- 456-55-3((Trifluoromethoxy)benzene)
- 458-92-4((Difluoromethoxy)benzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)